molecular formula C22H19N5O3 B14942008 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole

2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole

Cat. No.: B14942008
M. Wt: 401.4 g/mol
InChI Key: IQVQCEHRAJVTIU-UHFFFAOYSA-N
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Description

2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole is a complex organic compound that features a combination of pyridine, phenyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Attachment of the pyridyl and phenyl groups: This step may involve nucleophilic substitution reactions where the pyridyl and phenyl groups are introduced to the oxadiazole core.

    Final modifications: Additional functional groups, such as the ethylenedioxy group, can be introduced through further substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Use as a fluorescent probe or marker in biological studies.

Medicine

    Therapeutics: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Materials Science: Applications in the development of organic semiconductors or other advanced materials.

    Electronics: Use in the fabrication of organic light-emitting diodes (OLEDs) or other electronic devices.

Mechanism of Action

The mechanism of action for 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole would depend on its specific application. For example:

    Biological Activity: It might interact with specific proteins or enzymes, inhibiting their function or altering their activity.

    Material Properties: In electronic applications, the compound’s mechanism might involve charge transport or light emission processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((4-Pyridyl)methyl)aminophenyl)-1,3,4-oxadiazole: Lacks the ethylenedioxy group.

    5-(3,4-Ethylenedioxy)phenylamino-1,3,4-oxadiazole: Lacks the pyridyl group.

Uniqueness

The unique combination of functional groups in 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole may confer distinct properties, such as enhanced biological activity or improved material performance, compared to its analogs.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(pyridin-4-ylmethylamino)phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C22H19N5O3/c1-2-4-18(24-14-15-7-9-23-10-8-15)17(3-1)21-26-27-22(30-21)25-16-5-6-19-20(13-16)29-12-11-28-19/h1-10,13,24H,11-12,14H2,(H,25,27)

InChI Key

IQVQCEHRAJVTIU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NN=C(O3)C4=CC=CC=C4NCC5=CC=NC=C5

Origin of Product

United States

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